molecular formula C8H7N B1602554 2-phenylacetonitrile CAS No. 73368-35-1

2-phenylacetonitrile

Cat. No. B1602554
CAS RN: 73368-35-1
M. Wt: 118.14 g/mol
InChI Key: SUSQOBVLVYHIEX-PTQBSOBMSA-N
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Patent
US06319928B1

Procedure details

To a solution of 40.00 g(180 mmoles) of benzyl alcohol in 530 ml of dichloromethane was added within 5 min 32.7 ml (450 mmoles) of thionyl chloride. The solution was evaporated in vacuo to dryness, which was repeated after toluene addition: 46.30 g (106.9%) of crude benzyl chloride, which was dissolved in 230 ml of dimethylformamide and treated with 23.50 g (360 mmoles) of potassium cyanide. The mixture was heated for 4 hours to 50-55° C. The salt was filtered off and the filtrate evaporated in vacuo to dryness, which was repeated after the addition of water, the residue was taken up in ether and extracted with 1N NaOH. The ether phase is evaporated to dryness to yield 41.20 g (99.0%) of crude benzyl cyanide.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
32.7 mL
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1](O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[C-:13]#[N:14].[K+]>ClCCl>[CH2:1]([C:13]#[N:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
32.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
530 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
23.5 g
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo to dryness, which
ADDITION
Type
ADDITION
Details
after toluene addition
DISSOLUTION
Type
DISSOLUTION
Details
46.30 g (106.9%) of crude benzyl chloride, which was dissolved in 230 ml of dimethylformamide
FILTRATION
Type
FILTRATION
Details
The salt was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo to dryness, which
ADDITION
Type
ADDITION
Details
after the addition of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N NaOH
CUSTOM
Type
CUSTOM
Details
The ether phase is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 41.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 195.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06319928B1

Procedure details

To a solution of 40.00 g(180 mmoles) of benzyl alcohol in 530 ml of dichloromethane was added within 5 min 32.7 ml (450 mmoles) of thionyl chloride. The solution was evaporated in vacuo to dryness, which was repeated after toluene addition: 46.30 g (106.9%) of crude benzyl chloride, which was dissolved in 230 ml of dimethylformamide and treated with 23.50 g (360 mmoles) of potassium cyanide. The mixture was heated for 4 hours to 50-55° C. The salt was filtered off and the filtrate evaporated in vacuo to dryness, which was repeated after the addition of water, the residue was taken up in ether and extracted with 1N NaOH. The ether phase is evaporated to dryness to yield 41.20 g (99.0%) of crude benzyl cyanide.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
32.7 mL
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1](O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[C-:13]#[N:14].[K+]>ClCCl>[CH2:1]([C:13]#[N:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
32.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
530 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
23.5 g
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo to dryness, which
ADDITION
Type
ADDITION
Details
after toluene addition
DISSOLUTION
Type
DISSOLUTION
Details
46.30 g (106.9%) of crude benzyl chloride, which was dissolved in 230 ml of dimethylformamide
FILTRATION
Type
FILTRATION
Details
The salt was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo to dryness, which
ADDITION
Type
ADDITION
Details
after the addition of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N NaOH
CUSTOM
Type
CUSTOM
Details
The ether phase is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 41.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 195.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06319928B1

Procedure details

To a solution of 40.00 g(180 mmoles) of benzyl alcohol in 530 ml of dichloromethane was added within 5 min 32.7 ml (450 mmoles) of thionyl chloride. The solution was evaporated in vacuo to dryness, which was repeated after toluene addition: 46.30 g (106.9%) of crude benzyl chloride, which was dissolved in 230 ml of dimethylformamide and treated with 23.50 g (360 mmoles) of potassium cyanide. The mixture was heated for 4 hours to 50-55° C. The salt was filtered off and the filtrate evaporated in vacuo to dryness, which was repeated after the addition of water, the residue was taken up in ether and extracted with 1N NaOH. The ether phase is evaporated to dryness to yield 41.20 g (99.0%) of crude benzyl cyanide.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
32.7 mL
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1](O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[C-:13]#[N:14].[K+]>ClCCl>[CH2:1]([C:13]#[N:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
32.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
530 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
23.5 g
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo to dryness, which
ADDITION
Type
ADDITION
Details
after toluene addition
DISSOLUTION
Type
DISSOLUTION
Details
46.30 g (106.9%) of crude benzyl chloride, which was dissolved in 230 ml of dimethylformamide
FILTRATION
Type
FILTRATION
Details
The salt was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo to dryness, which
ADDITION
Type
ADDITION
Details
after the addition of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N NaOH
CUSTOM
Type
CUSTOM
Details
The ether phase is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 41.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 195.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.